molecular formula C22H23ClN6 B2549475 N6-butyl-N4-(4-chlorophenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946296-91-9

N6-butyl-N4-(4-chlorophenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2549475
CAS No.: 946296-91-9
M. Wt: 406.92
InChI Key: CLAAOJWPWKYUIC-UHFFFAOYSA-N
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Description

N6-butyl-N4-(4-chlorophenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C22H23ClN6 and its molecular weight is 406.92. The purity is usually 95%.
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Scientific Research Applications

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including analogues similar to the specified compound, have been shown to exhibit affinity for the A1 adenosine receptor. This class of compounds demonstrates potential in the modulation of adenosine receptor activity, which could have implications in treating disorders related to this receptor, such as cardiovascular diseases, neurological disorders, and cancer. The modification of the pyrazolo[3,4-d]pyrimidine scaffold, including substitutions at the N1 and N5 positions, has been explored to enhance receptor affinity and selectivity, indicating the versatility and potential of these compounds in drug development (Harden et al., 1991).

Novel Synthetic Routes

Research on pyrazolo[3,4-d]pyrimidine derivatives highlights innovative synthetic methods, including the use of microwave irradiation and ultrasound as eco-friendly energy sources. These methods facilitate the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including those related to the specified compound, offering high yields and demonstrating the adaptability of these synthetic approaches in creating heterocyclic compounds with potential applications in drug discovery and material science (Al‐Zaydi, 2009).

Crystal Structure and Hydrogen Bonding Analysis

The study of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including compounds similar to the specified molecule, focuses on their crystal structure and hydrogen bonding patterns. These analyses are crucial for understanding the molecular interactions and stability of these compounds, which is essential in the design of materials and pharmaceutical agents with tailored properties (Trilleras et al., 2008).

CK1 Inhibitors for Cancer Therapy

N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives have been identified as novel inhibitors of casein kinase 1 (CK1), a protein kinase implicated in the pathogenesis of cancer and various central nervous system disorders. The discovery and optimization of these compounds underscore the potential of pyrazolo[3,4-d]pyrimidine derivatives in therapeutic applications, particularly in targeting aberrant CK1 activity in cancer (Yang et al., 2012).

Green Synthetic Approaches

The development of green synthetic methodologies for creating pyrazolo[3,4-d]pyrimidine derivatives, including eco-friendly catalysts and solvent-free conditions, highlights the commitment to sustainable chemistry. These approaches not only provide efficient routes to synthesize compounds with potential applications in various fields but also align with environmental stewardship by minimizing hazardous waste (Yadav et al., 2021).

Properties

IUPAC Name

6-N-butyl-4-N-(4-chlorophenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6/c1-3-4-14-28(2)22-26-20(25-17-12-10-16(23)11-13-17)19-15-24-29(21(19)27-22)18-8-6-5-7-9-18/h5-13,15H,3-4,14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAAOJWPWKYUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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